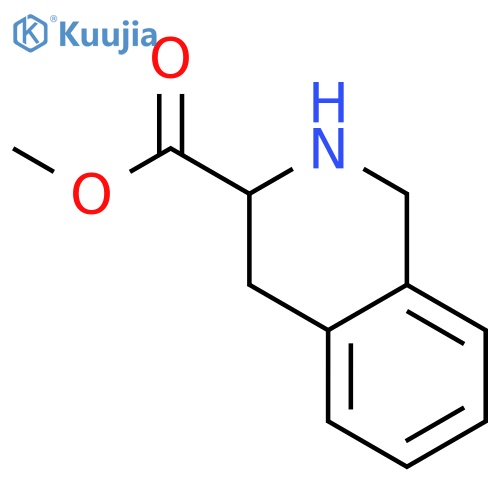Cas no 57060-86-3 (Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate)

57060-86-3 structure
商品名:Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate
Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate
- 1,2,3,4-Tetrahydro-isoquinoline-3-carboxylic acid methyl ester
- METHYL 1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXYLATE HYDROCHLORIDE
- (+/-)-1,2,3,4-tetrahydroisoquinoline-3
- 1,2,3,4-tetrahydro-3,3-dimethylquinoline
- 1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid methyl ester
- 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid methyl ester
- 3,3-dimethyl-1,2,3,4-tetrahydroquinoline
- 3-carbomethoxymethyl-1,2,3,4-tetrahydroisoquinoline
- ACMC-20mgjg
- CTK0G1478
- methyl L-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
- Quinoline, 1,2,3,4-tetrahydro-3,3-dimethyl-
- SureCN6327840
- Methyl 1,2,3,4-tetrahydro-isoquinoline-3-carboxylate
- F14149
- 3-(RS) carbomethoxy 1,2,3,4-tetrahydro isoquinoline
- FT-0651361
- FT-0695125
- Z56910468
- AB27613
- YTNGWXICCHJHKA-UHFFFAOYSA-N
- BDBM50023456
- FT-0640433
- HMS1409A08
- J-521737
- FT-0695124
- AKOS016118136
- 3-Methoxycarbonyl-1,2,3,4-tetrahydroisoquinoline
- SY282364
- Enamine_005288
- 79815-19-3
- 57060-86-3
- AS-47532
- SCHEMBL1491698
- AB14455
- DTXSID501000757
- METHYL 1,2,3,4-TETRAHYDRO-3-ISOQUINOLINECARBOXYLATE
- CHEMBL273939
- Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate (H-DL-Tic-OMe)
- AKOS000118713
- EN300-05093
- AB16887
- MFCD03981003
- STK299908
- METHYL 1,2,3,4-TETRAHYDRO-ISOQUINOLINE-3(S)-CARBOXYLATE
- DB-018718
- DB-015103
- DB-080788
-
- MDL: MFCD03981003
- インチ: 1S/C11H13NO2/c1-14-11(13)10-6-8-4-2-3-5-9(8)7-12-10/h2-5,10,12H,6-7H2,1H3
- InChIKey: YTNGWXICCHJHKA-UHFFFAOYSA-N
- ほほえんだ: COC(=O)C1CC2=CC=CC=C2CN1
計算された属性
- せいみつぶんしりょう: 191.09469
- どういたいしつりょう: 191.095
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 217
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.3A^2
- 疎水性パラメータ計算基準値(XlogP): 1.3
じっけんとくせい
- 密度みつど: 1.125 g/cm3
- ふってん: 298ºC at 760 mmHg
- フラッシュポイント: 298 °C at 760 mmHg
- PSA: 38.33
- LogP: 1.20270
Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y0989395-25g |
Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate |
57060-86-3 | 95% | 25g |
$720 | 2024-08-02 | |
| Apollo Scientific | OR938432-1g |
Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate |
57060-86-3 | 96% | 1g |
£76.00 | 2025-02-21 | |
| TRC | M338033-500mg |
Methyl 1,2,3,4-Tetrahydroisoquinoline-3-carboxylate |
57060-86-3 | 500mg |
$ 135.00 | 2022-06-03 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD13189-1g |
Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate |
57060-86-3 | 96% | 1g |
¥247.0 | 2024-04-18 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 50R0097-25g |
Methyl 1,2,3,4-tetrahydro-isoquinoline-3-carboxylate |
57060-86-3 | 96% | 25g |
¥5421.24 | 2025-01-21 | |
| abcr | AB504795-1g |
Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate, 95% (H-DL-Tic-OMe); . |
57060-86-3 | 95% | 1g |
€137.00 | 2025-02-21 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 50R0097-1g |
Methyl 1,2,3,4-tetrahydro-isoquinoline-3-carboxylate |
57060-86-3 | 96% | 1g |
¥480.92 | 2025-01-21 | |
| abcr | AB504795-5g |
Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate, 95% (H-DL-Tic-OMe); . |
57060-86-3 | 95% | 5g |
€330.70 | 2025-02-21 | |
| 1PlusChem | 1P0036IF-250mg |
Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate |
57060-86-3 | 96% | 250mg |
$17.00 | 2023-12-16 | |
| Aaron | AR0036QR-1g |
Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate |
57060-86-3 | 96% | 1g |
$32.00 | 2025-02-11 |
Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate 関連文献
-
Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289
-
Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536
-
Benjamin P. de Laune,Mariana J. Whitaker,Jose F. Marco,Michael F. Thomas,Frank J. Berry,Martin R. Lees,Colin Greaves J. Mater. Chem. C, 2017,5, 4985-4995
-
Peter Kauffman,Elain Fu,Barry Lutz,Paul Yager Lab Chip, 2010,10, 2614-2617
-
Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133
57060-86-3 (Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate) 関連製品
- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)
- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)
- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)
- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)
- 1261488-03-2(2-Chloro-4,6-difluorotoluene)
- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)
- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)
- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)
- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)
- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)
推奨される供給者
Amadis Chemical Company Limited
(CAS:57060-86-3)Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate

清らかである:99%
はかる:5g
価格 ($):166.0